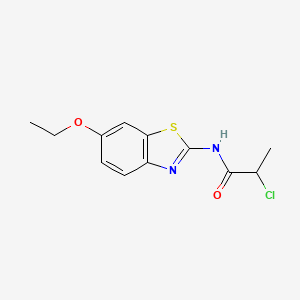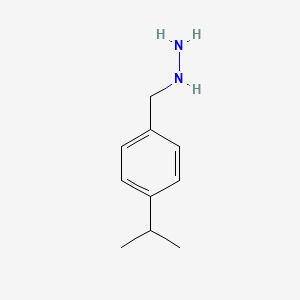
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, an ethoxy group, and a propanamide moiety attached to the benzothiazole ring
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 6-ethoxy-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via cyclization to form the benzothiazole ring.
Chlorination: The 6-ethoxy-1,3-benzothiazole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Amidation: The final step involves the reaction of the chlorinated benzothiazole with propanamide in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine can yield the corresponding amide derivative.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions depending on the reagents used. Oxidizing agents such as hydrogen peroxide can oxidize the sulfur atom, while reducing agents like sodium borohydride can reduce the nitrogen atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Benzothiazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their diverse biological activities.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives and their interactions with biological targets.
Industrial Applications: Benzothiazole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals. This compound may serve as an intermediate in the production of such materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the body .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has similar structural features but differs in the presence of a hydrazine carboxamide group instead of a propanamide group.
1,3-Benzothiazol-2(3H)-one derivatives: These compounds have a similar benzothiazole core but differ in the functional groups attached to the ring.
Thiazolyl aminobenzothiazole derivatives: These compounds contain an aminobenzothiazole moiety and are studied for their potential biological activities.
The unique combination of the chloro, ethoxy, and propanamide groups in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-3-17-8-4-5-9-10(6-8)18-12(14-9)15-11(16)7(2)13/h4-7H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEBOJPSLLSKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B7807004.png)
![3-Hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7807012.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B7807018.png)
![3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7807036.png)

![4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B7807046.png)




